Hidrocloruro de Imidapril

Descripción general

Descripción

TA-6366, también conocido como clorhidrato de imidapril, es un inhibidor de la enzima convertidora de angiotensina activo por vía oral. Se utiliza principalmente en el tratamiento de la hipertensión, la nefropatía diabética tipo 1 y la insuficiencia cardíaca crónica. Al inhibir la conversión de angiotensina I a angiotensina II, TA-6366 reduce la resistencia periférica total y la presión arterial sistémica .

Aplicaciones Científicas De Investigación

TA-6366 tiene varias aplicaciones de investigación científica:

Investigación de la Hipertensión: TA-6366 se utiliza para estudiar los efectos de la inhibición de la enzima convertidora de angiotensina sobre la regulación de la presión arterial.

Nefropatía Diabética: La investigación sobre TA-6366 incluye sus posibles beneficios en la reducción del daño renal en pacientes diabéticos.

Insuficiencia Cardíaca: TA-6366 se investiga por su papel en la mejora de la función cardíaca y la reducción de los síntomas en la insuficiencia cardíaca crónica

Mecanismo De Acción

TA-6366 ejerce sus efectos inhibiendo la enzima convertidora de angiotensina, que es responsable de convertir la angiotensina I en angiotensina II. Al bloquear esta conversión, TA-6366 reduce los niveles de angiotensina II, lo que lleva a la vasodilatación y la disminución de la presión arterial. Los objetivos moleculares de TA-6366 incluyen la enzima convertidora de angiotensina y la metaloproteinasa de matriz-9 .

Análisis Bioquímico

Biochemical Properties

Imidapril hydrochloride plays a crucial role in biochemical reactions by inhibiting the angiotensin-converting enzyme . This enzyme is responsible for the conversion of angiotensin I to angiotensin II, which is a key regulator of blood pressure . By inhibiting this enzyme, imidapril hydrochloride reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . The compound interacts with the angiotensin-converting enzyme by binding to its active site, thereby preventing the conversion of angiotensin I to angiotensin II .

Cellular Effects

Imidapril hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by reducing the levels of angiotensin II, which in turn decreases vasoconstriction and promotes vasodilation . This reduction in angiotensin II levels also impacts cell signaling pathways, particularly those involved in blood pressure regulation and fluid balance . Additionally, imidapril hydrochloride can affect gene expression by modulating the activity of genes involved in the renin-angiotensin system . This modulation can lead to changes in cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of imidapril hydrochloride involves its conversion to the active metabolite, imidaprilat, which inhibits the angiotensin-converting enzyme . This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to decreased levels of angiotensin II in the body . The binding interaction between imidaprilat and the angiotensin-converting enzyme is crucial for its inhibitory effect . Additionally, imidapril hydrochloride can influence enzyme activity by altering the expression of genes involved in the renin-angiotensin system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of imidapril hydrochloride can change over time due to its stability and degradation . The compound is relatively stable, but its active form, imidaprilat, has a longer half-life and can exert prolonged effects on cellular function . Long-term studies have shown that imidapril hydrochloride can maintain its efficacy in reducing blood pressure and improving heart function over extended periods . Degradation of the compound can lead to a decrease in its effectiveness over time .

Dosage Effects in Animal Models

The effects of imidapril hydrochloride vary with different dosages in animal models . At lower doses, the compound effectively reduces blood pressure and improves heart function without significant adverse effects . At higher doses, imidapril hydrochloride can cause toxic effects, including hypotension, renal impairment, and electrolyte imbalances . These threshold effects highlight the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

Imidapril hydrochloride is involved in several metabolic pathways, primarily through its conversion to imidaprilat . This conversion is mediated by esterases in the liver . The active metabolite, imidaprilat, inhibits the angiotensin-converting enzyme, leading to decreased levels of angiotensin II . This inhibition affects metabolic flux and can alter the levels of various metabolites involved in blood pressure regulation and fluid balance .

Transport and Distribution

Imidapril hydrochloride is transported and distributed within cells and tissues through various mechanisms . After oral administration, the compound is absorbed from the gastrointestinal tract and transported to the liver, where it is converted to imidaprilat . The active metabolite is then distributed to various tissues, including the kidneys, heart, and blood vessels . Transporters and binding proteins play a role in the localization and accumulation of imidapril hydrochloride and its active metabolite .

Subcellular Localization

The subcellular localization of imidapril hydrochloride and its active metabolite, imidaprilat, is primarily within the cytoplasm and the endoplasmic reticulum . These locations are crucial for the compound’s activity, as the angiotensin-converting enzyme is found in these compartments . Targeting signals and post-translational modifications may direct imidapril hydrochloride to specific cellular compartments, enhancing its efficacy in inhibiting the angiotensin-converting enzyme .

Métodos De Preparación

La síntesis de TA-6366 implica varios pasos:

Reacción de Condensación: La condensación de 2-O-(p-toluensulfonil)-D-lactoil cloruro con 1-metil-2-oxoimidazolidina-4-carboxílico ácido éster terc-butílico en presencia de terc-butóxido de potasio en tetrahidrofurano produce 1-metil-2-oxo-3-[2-(p-toluensulfoniloxi)propionil]imidazolidina-4-carboxílico ácido éster terc-butílico.

Condensación Posterior: Este intermedio se condensa entonces con 2-amino-4-fenilbutírico ácido éster etílico utilizando trietilamina en dimetilsulfóxido para producir 3-[N-[1-(etoxicarbonil)-3-fenilpropil]-L-alanil]-1-metil-2-oxoimidazolidina-4-carboxílico ácido éster terc-butílico.

Hidrólisis: El compuesto final se obtiene por hidrólisis de este éster con ácido clorhídrico en dioxano-agua.

Análisis De Reacciones Químicas

TA-6366 experimenta varios tipos de reacciones químicas:

Oxidación: TA-6366 puede oxidarse para formar su metabolito activo, imidaprilat.

Reducción: La reducción de TA-6366 puede conducir a la formación de varios derivados reducidos.

Sustitución: TA-6366 puede sufrir reacciones de sustitución, particularmente en los grupos funcionales éster y amida.

Los reactivos comunes utilizados en estas reacciones incluyen ácido clorhídrico, terc-butóxido de potasio y trietilamina. Los principales productos formados a partir de estas reacciones son imidaprilat y otros derivados .

Comparación Con Compuestos Similares

TA-6366 es similar a otros inhibidores de la enzima convertidora de angiotensina como el enalapril y el captopril. TA-6366 tiene una estructura química única que permite la administración oral y una mayor duración de acción. Los compuestos similares incluyen:

Enalapril: Otro inhibidor de la enzima convertidora de angiotensina utilizado para la hipertensión y la insuficiencia cardíaca.

Captopril: Un inhibidor de la enzima convertidora de angiotensina con una duración de acción más corta en comparación con TA-6366

TA-6366 destaca por su potente e inhibitoria acción de larga duración de la enzima convertidora de angiotensina, lo que lo convierte en un compuesto valioso en el tratamiento de la hipertensión y las afecciones relacionadas.

Actividad Biológica

Imidapril hydrochloride, a long-acting non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor, is primarily utilized in the treatment of hypertension, chronic congestive heart failure (CHF), acute myocardial infarction (AMI), and diabetic nephropathy. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and safety profile, supported by various studies and case analyses.

Pharmacokinetics

Imidapril is rapidly metabolized in the liver to its active form, imidaprilat. Key pharmacokinetic parameters include:

| Parameter | Imidapril | Imidaprilat |

|---|---|---|

| Time to Maximum Plasma Concentration (Tmax) | 2.0 hours | 9.3 hours |

| Elimination Half-Life (t1/2) | 1.7 hours | 14.8 hours |

| Excretion | Primarily urine | Primarily urine |

Imidaprilat exhibits potency comparable to enalaprilat and is approximately twice as potent as captopril in reducing blood pressure .

As an ACE inhibitor, imidapril functions by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to:

- Decreased blood pressure : By reducing vascular resistance.

- Enhanced diuresis : Through decreased sodium retention.

- Neurotransmitter modulation : Involvement in the degradation of neuropeptides like substance P, which can influence pain pathways .

Hypertension Management

Clinical studies have shown that imidapril effectively lowers blood pressure in hypertensive patients. A comparative study indicated that 71.3% of patients on imidapril achieved adequate antihypertensive effects compared to 66.1% on enalapril, with a significantly lower incidence of cough (0.9% vs. 7.0%) among imidapril users .

Heart Failure and Myocardial Infarction

In patients with CHF and AMI, imidapril has been shown to improve left ventricular ejection fraction and reduce levels of brain natriuretic peptide (BNP), indicating improved cardiac function . Additionally, it enhances exercise capacity in CHF patients .

Diabetic Nephropathy

Imidapril has demonstrated efficacy in reducing urinary albumin excretion in diabetic nephropathy patients, which is crucial for renal protection . A study found that imidapril users experienced a significant increase in serum creatinine and potassium levels alongside a decrease in estimated glomerular filtration rate (eGFR), highlighting its impact on renal parameters .

Safety Profile

The safety profile of imidapril is favorable compared to other ACE inhibitors. Adverse effects were reported in only 5.6% of patients treated with imidapril versus 12.2% with enalapril . The most common side effect remains cough; however, its incidence is significantly lower with imidapril.

Case Studies and Comparative Analysis

Case Study 1: Efficacy in Hypertensive Patients

A crossover study involving 489 patients compared the effects of imidapril and enalapril on cough incidence and blood pressure reduction. Results indicated that while both drugs effectively lowered blood pressure, imidapril had a significantly lower incidence of cough, enhancing patient compliance and satisfaction .

Case Study 2: Long-term Renal Effects

A comparative effectiveness study evaluated renal parameters over one year between imidapril and amlodipine users. Findings revealed that imidapril users experienced greater increases in serum creatinine levels and decreases in eGFR compared to amlodipine users, suggesting a need for monitoring renal function during treatment .

Propiedades

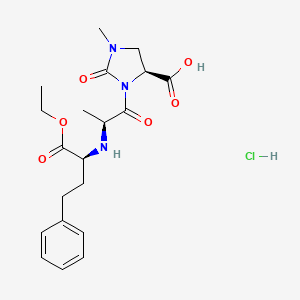

IUPAC Name |

(4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O6.ClH/c1-4-29-19(27)15(11-10-14-8-6-5-7-9-14)21-13(2)17(24)23-16(18(25)26)12-22(3)20(23)28;/h5-9,13,15-16,21H,4,10-12H2,1-3H3,(H,25,26);1H/t13-,15-,16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLQGMMMRMDXHN-GEUPQXMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CN(C2=O)C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H](CN(C2=O)C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046912 | |

| Record name | Imidapril hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89396-94-1 | |

| Record name | Imidapril hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89396-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidapril Hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089396941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidapril hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDAPRIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NSF9GG1NU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of imidapril hydrochloride?

A1: Imidapril hydrochloride is a prodrug that is rapidly metabolized in the liver to its active metabolite, imidaprilat. [] Imidaprilat acts as a long-acting, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. [] It competitively binds to and inhibits ACE, preventing the conversion of angiotensin I to angiotensin II. [] This inhibition leads to vasodilation due to the blocking of the potent vasoconstrictive actions of angiotensin II. [] Imidaprilat also reduces aldosterone secretion from the adrenal cortex, which is stimulated by angiotensin II. [] This, in turn, leads to increased sodium excretion and subsequently increased water outflow. []

Q2: Does the inhibition of ACE by imidapril hydrochloride have any effect on bradykinin levels?

A2: Yes, 6366A, the active metabolite of imidapril hydrochloride, has been shown to augment bradykinin-induced relaxation in dog renal arteries precontracted with prostaglandin F2 alpha. [] This suggests that, in addition to inhibiting angiotensin II synthesis, 6366A also interferes with bradykinin degradation, contributing to its overall vasodilatory effect. []

Q3: What is the impact of imidapril hydrochloride on renal hemodynamics?

A3: Studies in anesthetized dogs have shown that imidapril hydrochloride, through its active metabolite 6366A, effectively lowers blood pressure and renal vascular resistance. [] This leads to increased renal blood flow and glomerular filtration rate. [] Additionally, imidapril promotes diuresis and increases the urinary excretion of sodium and chloride. []

Q4: What is the molecular formula and weight of imidapril hydrochloride?

A4: The molecular formula of imidapril hydrochloride is C20H27N3O6 • HCl, and its molecular weight is 441.9 g/mol. You can find more details about the synthesis of imidapril hydrochloride in this paper. []

Q5: How does relative humidity affect the stability of solid-state imidapril hydrochloride?

A5: Research indicates that increased relative humidity negatively impacts the stability of solid-state imidapril hydrochloride. [, , ] Specifically, humidity accelerates the degradation process, even though it doesn't alter the degradation mechanism, which follows an autocatalytic model. [, ]

Q6: Is there a specific lubricant recommended for use with imidapril hydrochloride in solid dosage forms due to compatibility issues?

A6: Yes, studies have shown incompatibility between imidapril hydrochloride and magnesium stearate, a common lubricant. [] Magnesium stearate was found to significantly decrease the stability of imidapril hydrochloride. [] Glyceryl behenate, on the other hand, showed no adverse interaction and is therefore recommended as a suitable lubricant for imidapril hydrochloride solid formulations. []

Q7: How is imidapril hydrochloride metabolized in the body?

A8: Following oral administration, imidapril hydrochloride undergoes rapid hydrolysis in the liver to its active metabolite, imidaprilat. [] This active metabolite is responsible for the therapeutic effects of the drug. [, ] Further metabolic pathways involve hydrolysis of the ester bond and cleavage of the amide bond, resulting in several metabolites (M2, M3, M4) that have been identified in various animal species. []

Q8: Are there species differences in the metabolism of imidapril?

A9: Yes, while the same metabolites of imidapril are found across different animal species, quantitative differences exist in the amount of each metabolite produced. [] For example, in rats, the ester bond of imidapril is rapidly hydrolyzed in the plasma, while this metabolic pathway is not observed in dogs, monkeys, or humans. [] These variations highlight the importance of considering species differences when interpreting preclinical data.

Q9: Does imidapril hydrochloride cross the placental barrier?

A10: Studies in pregnant rats revealed low placental transfer of imidapril hydrochloride regardless of the stage of pregnancy. [] The amount of radioactivity transferred per fetus was minimal, indicating limited penetration of the substance or its metabolites through the placental barrier. []

Q10: Does imidapril hydrochloride induce cough as a side effect, and if so, how does its incidence compare to other ACE inhibitors?

A12: While imidapril hydrochloride, like other ACE inhibitors, can potentially induce cough as a side effect, clinical studies suggest a significantly lower incidence compared to enalapril maleate. [] This difference in the occurrence of cough is particularly noteworthy as it impacts patient adherence to treatment. []

Q11: What analytical techniques are commonly employed for the determination of imidapril hydrochloride in pharmaceutical formulations?

A13: Two primary analytical techniques are frequently used for quantifying imidapril hydrochloride in pharmaceutical preparations: reverse-phase high-performance liquid chromatography (RP-HPLC) [, ] and UV derivative spectrophotometry. [] RP-HPLC offers high sensitivity, accuracy, precision, and selectivity, making it suitable for determining imidapril hydrochloride, its degradation product, and internal standards. [] UV derivative spectrophotometry is another valuable technique, demonstrating good linearity, precision, and accuracy within a specific concentration range. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.